6-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine
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Overview
Description
6-[4-(3,4-Diethoxybenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine is a complex organic compound that features a piperazine ring substituted with a diethoxybenzoyl group and a phenylpyridazinylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine typically involves multi-step organic reactions. One common approach is the reaction of 3,4-diethoxybenzoyl chloride with piperazine to form the intermediate 4-(3,4-diethoxybenzoyl)piperazine. This intermediate is then reacted with N-phenylpyridazin-3-amine under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-[4-(3,4-Diethoxybenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzoyl or phenyl groups.
Reduction: Reduced forms of the benzoyl or pyridazinyl groups.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-[4-(3,4-Diethoxybenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- 6-[4-(3,4-Diethoxybenzoyl)-1-piperazinyl]-1,3-diisopropyl-2,4(1H,3H)-pyrimidinedione
- 3-(4-(Substituted)-piperazin-1-yl)cinnolines
Uniqueness
6-[4-(3,4-Diethoxybenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine is unique due to its specific substitution pattern and the combination of functional groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
[4-(6-anilinopyridazin-3-yl)piperazin-1-yl]-(3,4-diethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3/c1-3-32-21-11-10-19(18-22(21)33-4-2)25(31)30-16-14-29(15-17-30)24-13-12-23(27-28-24)26-20-8-6-5-7-9-20/h5-13,18H,3-4,14-17H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNKJZIBPQAKAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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